Physical and chemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Physical and chemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
An In-Depth Technical Guide to 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (Br-DPT). As a key building block in modern materials science and medicinal chemistry, understanding its fundamental characteristics is paramount for researchers and developers. This document delves into the synthesis, spectroscopic signature, thermal stability, and the critical photophysical and electrochemical properties that define its utility. We will explore the causality behind experimental choices for its characterization and provide validated protocols, grounding our discussion in authoritative references. This guide is structured to serve as a practical and in-depth resource for professionals in organic electronics, drug discovery, and advanced materials research.
Introduction: The Significance of a Core Heterocycle
The 1,3,5-triazine ring is a six-membered aromatic heterocycle distinguished by its planar structure and significant π-electron deficiency.[1][2] This inherent electron-accepting nature makes triazine derivatives exceptionally valuable as components in materials designed for organic electronics, where control over charge transport is critical.[2][3] 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, with the chemical formula C₂₁H₁₄BrN₃ and CAS number 864377-31-1, is a prominent example of this class.[4][5]
The molecule's architecture is noteworthy: a central electron-deficient triazine core is appended with two phenyl groups and one 3-bromophenyl group. This strategic combination yields a molecule with high thermal stability, defined electrochemical behavior, and a reactive handle—the bromo substituent—for further synthetic elaboration via cross-coupling reactions. These attributes make it a versatile intermediate for creating more complex functional molecules, particularly as host materials, electron-transporting materials (ETMs), and barrier layers in Organic Light-Emitting Diodes (OLEDs).[5][6] This guide will systematically dissect the properties that underpin these applications.
Synthesis and Structural Elucidation
The synthesis of asymmetrically substituted 1,3,5-triazines like Br-DPT typically relies on the Pinner or related cyclotrimerization reactions. A common and effective strategy involves the catalyzed reaction between an appropriate amidine hydrochloride and an excess of a nitrile, or the cross-cyclocondensation of different nitriles.
A plausible synthetic route for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine involves the reaction of benzamidine with 3-bromobenzonitrile, or vice-versa, often under conditions that favor the formation of the desired substituted triazine. A related synthesis for the 4-bromo isomer involves heating 4-Bromo-N-benzylideneaniline with benzamidine.[7] Post-synthesis, purification is typically achieved through column chromatography and recrystallization to yield a white, crystalline powder with a purity often exceeding 99%.[5]
Confirmation of the molecular structure is achieved through a standard suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information on the arrangement of protons and carbons, confirming the substitution pattern on the aromatic rings.
-
Mass Spectrometry (MS): Verifies the molecular weight and provides fragmentation patterns. The presence of bromine is easily identified by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.
-
Infrared (IR) Spectroscopy: Identifies functional groups, notably the strong C=N stretching vibrations characteristic of the triazine ring.
Core Physical and Chemical Properties
The fundamental properties of Br-DPT are summarized below, providing a baseline for its handling, processing, and application.
| Property | Value | Reference |
| IUPAC Name | 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine | [4] |
| CAS Number | 864377-31-1 | [4][8] |
| Molecular Formula | C₂₁H₁₄BrN₃ | [4][5] |
| Molecular Weight | 388.26 g/mol | [5][9] |
| Appearance | White to off-white crystalline powder | [5][10] |
| Melting Point | 174.0 - 178.0 °C | [10] |
| Purity | >97.0% (HPLC) | [10] |
The compound is generally soluble in common organic solvents like chloroform, toluene, and tetrahydrofuran, which is a critical attribute for its use in solution-processed fabrication of electronic devices.[11]
Spectroscopic Profile: A Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide incontrovertible evidence of the molecule's structure.
-
¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.8 ppm). Protons on the two equivalent phenyl rings will have different chemical shifts from those on the distinct 3-bromophenyl ring, allowing for clear assignment.
-
¹³C NMR: The carbon spectrum is characterized by signals for the aromatic carbons and highly deshielded signals for the triazine ring carbons (typically δ > 170 ppm), reflecting the ring's electron-deficient nature.[12]
For some triazine derivatives, variable temperature (VT) NMR studies can reveal conformational dynamics, such as restricted rotation around the C(triazine)-N or C(triazine)-C(aryl) bonds, which can influence the material's properties in different environments.[13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak resulting from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1. This results in two peaks of nearly equal height separated by 2 Da.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands. The most prominent features include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1598 & 1515 cm⁻¹: Strong C=C and C=N stretching vibrations from the aromatic rings and the triazine core, respectively.[14] The triazine ring vibrations are particularly intense and diagnostic.
-
Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can help confirm the substitution pattern of the aromatic rings.
Thermal Stability: A Prerequisite for Device Longevity
High thermal stability is a hallmark of 2,4,6-triphenyl-1,3,5-triazine derivatives and a crucial requirement for materials used in electronic devices, which often operate at elevated temperatures or undergo thermal annealing during fabrication.[15][16] The s-triazine ring system is exceptionally stable, resisting decomposition at temperatures up to 550°C in some cases.[17]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal degradation profile. For Br-DPT, a high decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is expected. This indicates that the material can withstand the high temperatures required for vacuum deposition or annealing processes without significant decomposition.[18][19]
Protocol: Thermogravimetric Analysis (TGA)
-
Baseline Correction: Perform a baseline run with an empty, clean alumina crucible under the specified conditions (e.g., N₂ atmosphere, 30 mL/min flow rate) to subtract instrument drift.[20][21]
-
Sample Preparation: Accurately weigh 5-10 mg of the Br-DPT sample into the crucible.[21]
-
Experimental Run: Place the crucible in the TGA furnace. Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen purge.[22]
-
Data Analysis: Plot the sample weight (%) versus temperature (°C). Determine the onset of decomposition and the decomposition temperature (Td).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Photophysical and Electrochemical Landscape
The optoelectronic behavior of Br-DPT is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-deficient triazine core strongly influences these energy levels. [2][23]
UV-Visible Absorption and Photoluminescence
-
Absorption: In solution (e.g., toluene or CH₂Cl₂), Br-DPT is expected to exhibit strong absorption bands in the UV region (typically 250-350 nm). These correspond to π-π* electronic transitions within the conjugated aromatic system. [16][24]* Emission: Upon excitation, many triazine derivatives exhibit fluorescence. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. [16]For OLED applications, a high photoluminescence quantum yield (PLQY) and a high triplet energy (T₁) are desirable for host materials to prevent energy back-transfer from the phosphorescent dopant. [15]
Electrochemical Properties and Frontier Orbitals
Cyclic Voltammetry (CV) is the standard technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.
-
LUMO Level: The electron-deficient nature of the triazine ring results in a low-lying LUMO. This is evident as a reversible or quasi-reversible reduction wave in the CV scan. A low LUMO level facilitates efficient electron injection and transport, making it an excellent candidate for ETMs or n-type hosts in OLEDs. [1][15]* HOMO Level: The HOMO level is typically determined from the onset of the oxidation wave. For this molecule, the HOMO is expected to be localized primarily on the phenyl rings.
-
Electrochemical Band Gap (Eg): The difference between the HOMO and LUMO energy levels constitutes the electrochemical band gap.
| Property | Expected Value (eV) | Significance |
| HOMO | ~ -5.9 to -6.2 eV | Energy level for hole injection/transport |
| LUMO | ~ -2.6 to -2.8 eV | Energy level for electron injection/transport [15] |
| Band Gap (Eg) | ~ 3.3 to 3.5 eV | Determines absorption/emission color range |
Protocol: Cyclic Voltammetry (CV)
-
System Setup: Use a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).
-
Solution Preparation: Dissolve the Br-DPT sample (e.g., 1 mM) in an anhydrous, degassed solvent (e.g., dichloromethane or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This internal standard is used to reference the measured potentials to the vacuum level.
-
Experimental Run: Scan the potential to measure the oxidation and reduction waves of the sample.
-
Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). Calculate the HOMO and LUMO levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
Caption: Workflow for Cyclic Voltammetry (CV) Analysis.
Safety and Handling
According to available safety data, 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is classified with the following hazards:
-
H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* It may also be harmful if swallowed, inhaled, or in contact with skin. [4] Recommendations:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [5][9]
Conclusion
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine stands out as a robust and versatile molecular building block. Its properties are defined by the powerful electron-accepting 1,3,5-triazine core, which imparts high thermal stability and low-lying LUMO energy levels ideal for electron transport applications. The phenyl substituents contribute to its stability and solubility, while the bromophenyl moiety serves as a strategic point for synthetic diversification. The comprehensive characterization data presented in this guide—from spectroscopic fingerprints to thermal and electrochemical profiles—validates its utility and provides the foundational knowledge necessary for its successful integration into next-generation organic electronic devices, advanced materials, and complex pharmaceutical intermediates.
References
- Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers.
- Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure.
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. PubChem.
- Electropolymerization of s-Triazines and Their Charge Storage Performance in Aqueous Acidic Electrolytes. MDPI.
- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Deriv
- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photoc
- Highly Efficient and Solution‐Processed Single‐Emissive‐Layer Hybrid White Organic Light‐Emitting Diodes with Tris(triazolo)triazine‐Based Blue Thermally Activated Delayed Fluorescence Emitter.
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. ChemicalBook.
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine-864377-31-1. Sunshine Optoelectronic.
- Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI.
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, 97%. Lab-Chemicals.Com.
- Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines.
- Decomposition of Azo & Hydrazo linked Bis Triazines. University of Rhode Island.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Columbia University.
- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry.
- Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society.
- Triazine: An Important Building Block of Organic Materials for Solar Cell Application.
- Protocol Thermogravimetric Analysis (TGA). EPFL.
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, 97%. TCI Chemicals.
- The Role of Triazine Derivatives in Advanced Organic Electronics. SF-Chem.
- Triazine: An Important Building Block of Organic Materials for Solar Cell Applic
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.
- Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modul
- Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. MDPI.
- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
- Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. TCI Chemicals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 58943302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sunshine-oled.com [sunshine-oled.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 [m.chemicalbook.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 18. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 19. mt.com [mt.com]
- 20. fpe.umd.edu [fpe.umd.edu]
- 21. epfl.ch [epfl.ch]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
